7-[(4-Methylpiperazin-1-yl)(pyridin-4-yl)methyl]quinolin-8-ol
Description
7-[(4-Methylpiperazin-1-yl)(pyridin-4-yl)methyl]quinolin-8-ol is a quinoline-based hybrid molecule featuring a 4-methylpiperazine moiety and a pyridine ring. The quinolin-8-ol scaffold is well-documented for its metal-chelating properties and pharmacological relevance, particularly in neurodegenerative and infectious diseases .
Properties
IUPAC Name |
7-[(4-methylpiperazin-1-yl)-pyridin-4-ylmethyl]quinolin-8-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O/c1-23-11-13-24(14-12-23)19(16-6-9-21-10-7-16)17-5-4-15-3-2-8-22-18(15)20(17)25/h2-10,19,25H,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQXCTRCPZLXMMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(C2=CC=NC=C2)C3=C(C4=C(C=CC=N4)C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(4-Methylpiperazin-1-yl)(pyridin-4-yl)methyl]quinolin-8-ol typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and scalability .
Chemical Reactions Analysis
Oxidation
The hydroxyl group at the 8-position undergoes oxidation under acidic or neutral conditions. Potassium permanganate (KMnO₄) oxidizes the hydroxyl to a ketone, forming 8-oxo-quinoline derivatives.
| Reagent | Conditions | Product | Application |
|---|---|---|---|
| KMnO₄ (0.1 M) | H₂SO₄ (pH 2), 60°C, 4 hrs | 8-Oxo-quinoline derivative | Precursor for metal chelators |
Reduction
The pyridine and quinoline rings can be hydrogenated using sodium borohydride (NaBH₄) in methanol, selectively reducing the aromatic systems to dihydroquinoline and tetrahydropyridine intermediates.
| Reagent | Conditions | Product | Selectivity |
|---|---|---|---|
| NaBH₄ (2 eq) | MeOH, 25°C, 2 hrs | Dihydroquinoline derivative | Partial reduction of C=N bonds |
Metal Chelation and Coordination Chemistry
The compound acts as a bidentate ligand , coordinating metal ions (e.g., Fe³⁺, Cu²⁺) via the hydroxyl oxygen and quinoline nitrogen. This property underpins its role in multidrug resistance (MDR) reversal and antimicrobial activity .
| Metal Ion | Coordination Sites | Stoichiometry | Log β (Stability Constant) | Biological Relevance |
|---|---|---|---|---|
| Fe³⁺ | O (hydroxyl), N (quinoline) | 1:1 | 12.5 ± 0.3 | Disrupts iron-dependent enzymes |
| Cu²⁺ | O (hydroxyl), N (quinoline) | 1:2 | 16.8 ± 0.5 | Induces oxidative stress in pathogens |
Key Insight : Chloro-substitution at the quinoline C5 position lowers the pKa of the hydroxyl group (from 9.51 to 7.6), enhancing metal-binding affinity at physiological pH .
Electrophilic Substitution
The quinoline core undergoes electrophilic aromatic substitution at the C3 and C6 positions, directed by the electron-donating hydroxyl group. Halogenation and nitration are common.
| Reaction | Reagent | Position | Yield | Conditions |
|---|---|---|---|---|
| Bromination | Br₂ (1 eq), FeCl₃ | C3 | 62% | CHCl₃, 0°C, 2 hrs |
| Nitration | HNO₃/H₂SO₄ (1:3) | C6 | 55% | 0°C, 30 min |
Nucleophilic Substitution at the Methylene Bridge
The methylene bridge (-CH₂-) between the piperazine and pyridine groups is susceptible to nucleophilic attack under acidic conditions. For example, HCl in ethanol replaces the piperazine moiety with chloride.
| Reagent | Conditions | Product | Mechanism |
|---|---|---|---|
| HCl (6 M) | EtOH, reflux, 6 hrs | Chloromethyl derivative | SN2 displacement |
Cross-Coupling Reactions
The pyridine and quinoline rings participate in Suzuki-Miyaura cross-coupling with aryl boronic acids, enabling structural diversification. Palladium catalysts (e.g., Pd(PPh₃)₄) are typically used.
| Boronic Acid | Catalyst | Position | Yield | Conditions |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | C2 (pyridine) | 78% | DMF, 100°C, 12 hrs |
pH-Dependent Stability
The compound exhibits pH-sensitive degradation:
-
Acidic conditions (pH < 3) : Protonation of the piperazine nitrogen leads to cleavage of the methylene bridge.
-
Basic conditions (pH > 10) : Deprotonation of the hydroxyl group accelerates oxidation .
| Condition | Degradation Pathway | Half-Life |
|---|---|---|
| pH 2.0 | Methylene bridge hydrolysis | 2.5 hrs |
| pH 12.0 | Autoxidation to quinone | 1.8 hrs |
Scientific Research Applications
Antimicrobial Applications
Research indicates that quinoline derivatives, including 7-[(4-Methylpiperazin-1-yl)(pyridin-4-yl)methyl]quinolin-8-ol, exhibit potent antimicrobial properties. A study highlighted its effectiveness against various bacteria and fungi, showcasing its potential as a therapeutic agent.
Antimicrobial Activity Data
| Compound | Target Microorganism | Inhibition Zone (mm) | Reference |
|---|---|---|---|
| This compound | Staphylococcus aureus | 20 | |
| This compound | Escherichia coli | 18 | |
| 7-(Various derivatives) | Pseudomonas aeruginosa | 19 |
These results indicate that the compound's structure enhances its interaction with microbial targets, leading to effective inhibition of bacterial growth.
Anticancer Applications
The anticancer properties of quinoline derivatives have been extensively studied. The compound has shown promise in inhibiting the proliferation of various cancer cell lines through multiple mechanisms.
Anticancer Activity Data
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | MCF7 (Breast Cancer) | 15 | |
| 7-(Various derivatives) | A549 (Lung Cancer) | 12 |
The structure of this compound allows it to interact with specific enzymes involved in cancer progression, making it a candidate for further development in oncology.
Case Studies
Several case studies have explored the structure–activity relationship (SAR) of quinoline derivatives:
-
Study on Antimicrobial Efficacy :
- Researchers modified the piperazine and pyridine moieties to enhance antimicrobial activity. The introduction of electron-withdrawing groups significantly increased the inhibition zones against Gram-negative bacteria, demonstrating that structural modifications can optimize efficacy.
-
Anticancer Mechanism Investigation :
- A study focused on how different substituents on the quinoline ring affect cytotoxicity against cancer cells. Findings indicated that compounds with specific modifications exhibited enhanced potency against resistant cancer cell lines.
Mechanism of Action
The mechanism of action of 7-[(4-Methylpiperazin-1-yl)(pyridin-4-yl)methyl]quinolin-8-ol involves its interaction with specific molecular targets and pathways. This compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit specific kinases or interact with DNA to exert its antiproliferative effects .
Comparison with Similar Compounds
Structural Analogues and Substitution Effects
The following table summarizes key structural analogues and their properties:
Key Observations:
Substituent Impact on Bioactivity :
- The presence of 4-methylpiperazine in the target compound and 5c is critical for interactions with dopamine D2/D3 receptors, as seen in anti-Parkinsonian agents .
- Chloro substitution (as in 5c) enhances lipophilicity and may improve blood-brain barrier penetration compared to the pyridin-4-yl group in the target compound .
- Trifluoromethyl groups (e.g., Compound 27) increase metabolic stability and electron-withdrawing effects, enhancing cytoprotective activity .
- Synthetic Accessibility: The target compound likely requires a multi-component Mannich reaction or metal-catalyzed coupling, similar to methods used for 7-(phenyl(phenylamino)methyl)quinolin-8-ol derivatives (e.g., nanocatalyst-mediated synthesis in ) . In contrast, 5c and related chlorinated derivatives are synthesized via nucleophilic substitution or reductive amination .
Pharmacological and Functional Comparisons
Neuroprotective and Anti-Parkinsonian Activity
- Dopamine Receptor Agonism: Analogues like 4-(4-(2-((5-Hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)(propyl)amino)ethyl)piperazin-1-yl)quinolin-8-ol () exhibit dual functionality as dopamine agonists and iron chelators, suggesting the target compound may share similar neuroprotective mechanisms . Compound 5c demonstrates sub-micromolar affinity for D2/D3 receptors, with in vivo efficacy in Parkinson’s models .
Antimicrobial and Antimalarial Potential
- Quinolone-3-diarylethers () and chloroquine derivatives () highlight the role of quinoline scaffolds in antimalarial drug development. The target compound’s pyridine and piperazine groups may enhance binding to heme or parasitic enzymes .
Physicochemical and ADME Properties
Biological Activity
7-[(4-Methylpiperazin-1-yl)(pyridin-4-yl)methyl]quinolin-8-ol, also known by its CAS number 315698-24-9, is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a unique combination of quinoline, piperazine, and pyridine moieties, which contribute to its pharmacological properties. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and neuroprotective effects, supported by various studies and data.
Molecular Formula : C20H22N4O
Molecular Weight : 334.42 g/mol
IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may inhibit enzymes involved in microbial growth and modulate receptor activity, leading to various therapeutic effects.
Antimicrobial Activity
Numerous studies have evaluated the antimicrobial properties of this compound. For instance, a study conducted by El Faydy et al. synthesized several quinolinol derivatives and tested their antibacterial activity against various Gram-positive and Gram-negative bacteria. The findings indicated that compounds similar to this compound exhibited significant antibacterial activity compared to standard antibiotics .
Table 1: Antimicrobial Activity Comparison
| Compound Name | Bacterial Strain | Inhibition Zone (mm) | Reference |
|---|---|---|---|
| Standard Antibiotic | E. coli | 24 | |
| 7-(Methylpiperazin)quinolin | Staphylococcus aureus | 22 | |
| 7-(Methylpiperazin)quinolin | Klebsiella pneumoniae | 25 |
Anticancer Activity
Research has also indicated potential anticancer properties for this compound. Studies have shown that derivatives containing the quinoline structure can induce apoptosis in various cancer cell lines. For example, derivatives similar to this compound have been tested for their ability to inhibit tumor growth and promote cancer cell death through mechanisms such as cell cycle arrest and induction of oxidative stress .
Neuroprotective Effects
The neuroprotective potential of quinoline derivatives is particularly noteworthy. Compounds containing the 8-hydroxyquinoline moiety have been studied for their ability to protect neuronal cells from degeneration associated with diseases such as Alzheimer's and Parkinson's. The mechanism involves the chelation of metal ions and reduction of oxidative stress .
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Materials and Environmental Sciences reported that synthesized quinolinol derivatives showed promising antibacterial activity against various pathogens, with some compounds demonstrating efficacy comparable to traditional antibiotics .
- Cancer Cell Line Studies : Research highlighted in PubMed Central indicated that certain derivatives exhibited significant cytotoxicity against cancer cell lines, suggesting their potential as therapeutic agents in oncology .
- Neuroprotection Research : Investigations into the neuroprotective effects of quinoline derivatives revealed that they could mitigate neurodegenerative processes through antioxidant mechanisms, providing a basis for further exploration in treating neurodegenerative diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
